REACTION_CXSMILES
|
N1C2CCCC(=O)C=2C=C1.C(OCC)(=O)CC(C)=O.P([O-])(O)(O)=O.[Na+].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[CH3:40][C:41]1[NH:42][C:43]2[C:44](=[O:55])[CH2:45][CH2:46][CH2:47][C:48]=2[C:49]=1[C:50]([O:52]CC)=[O:51]>>[CH3:40][C:41]1[NH:42][C:43]2[C:44](=[O:55])[CH2:45][CH2:46][CH2:47][C:48]=2[C:49]=1[C:50]([OH:52])=[O:51] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=C1CCCC2=O
|
Name
|
6-amino-5-oxohexanoic acid hydrochloride(S1)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
substituted pyrrole(S2)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
ethyl 2-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC=2C(CCCC2C1C(=O)OCC)=O
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were refluxed in a.q
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
CUSTOM
|
Details
|
at 70° C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC=2C(CCCC2C1C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |